molecular formula C22H23N3O4S B12183044 Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12183044
M. Wt: 425.5 g/mol
InChI Key: ZJLDVTWLQNWNKO-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoxaline moiety, a tetrahydrobenzothiophene ring, and an ethyl ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Synthesis of the Tetrahydrobenzothiophene Ring: This involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate electrophile.

    Coupling of the Quinoxaline and Tetrahydrobenzothiophene Units: This step typically involves the use of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

  • **Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahyd

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(2-oxoquinoxalin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H23N3O4S/c1-3-29-22(28)20-14-9-8-13(2)10-17(14)30-21(20)24-18(26)12-25-16-7-5-4-6-15(16)23-11-19(25)27/h4-7,11,13H,3,8-10,12H2,1-2H3,(H,24,26)

InChI Key

ZJLDVTWLQNWNKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3C4=CC=CC=C4N=CC3=O

Origin of Product

United States

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